molecular formula C16H22N4O B6449488 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine CAS No. 2549027-43-0

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Cat. No. B6449488
CAS RN: 2549027-43-0
M. Wt: 286.37 g/mol
InChI Key: ZPFPAOGDCVGEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’ve mentioned is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. The “1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}” part suggests that this compound has an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocycle, attached to the piperidine ring at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[1,2-b]pyridazine ring followed by its attachment to the piperidine ring. There are several methods for synthesizing imidazo[1,2-b]pyridazines, including the reaction of 2-aminopyridines with α-bromoketones . The resulting imidazo[1,2-b]pyridazine could then potentially be coupled with a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and an imidazo[1,2-b]pyridazine ring. The InChI code provided suggests that the compound has a molecular weight of 174.25 .


Chemical Reactions Analysis

As a nitrogen-containing heterocycle, imidazo[1,2-b]pyridazine can undergo a variety of chemical reactions. For example, it can participate in coupling reactions, substitution reactions, and others .

Safety and Hazards

The safety data sheet (SDS) for a similar compound, 2-tert-butylimidazo[1,2-a]pyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2,3)13-11-20-14(17-13)8-7-12(18-20)15(21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFPAOGDCVGEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.